![molecular formula C15H15ClN2O3S2 B2950521 5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941918-16-7](/img/structure/B2950521.png)
5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
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Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme, and is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves the use of oxazolidinone derivatives. The lead optimization process led to the discovery of this compound as a highly potent and selective, direct FXa inhibitor . The synthesis involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been determined, which clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the incorporation of a neutral chlorothiophene P1 fragment and tuning of P2 and P3-P4 fragments . The amide linker has been identified as optimal within the chloropyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its pyrrolidine ring. The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Mechanism of Action
Target of Action
The primary target of this compound is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is known that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Pharmacokinetics
It has been suggested that the compound has good oral bioavailability .
Future Directions
properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-10-4-5-11(9-12(10)18-8-2-3-14(18)19)17-23(20,21)15-7-6-13(16)22-15/h4-7,9,17H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWVXVAKVZIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
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